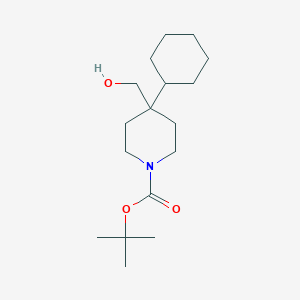

Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine carboxylates. It is characterized by the presence of a tert-butyl group, a cyclohexyl group, and a hydroxymethyl group attached to the piperidine ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Applications De Recherche Scientifique

Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

Target of Action

Similar compounds have been used in the development of protacs (proteolysis-targeting chimeras) for targeted protein degradation .

Mode of Action

It’s worth noting that compounds with similar structures have been used as semi-flexible linkers in protac development . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein.

Biochemical Pathways

It’s known that similar compounds play a role in the ubiquitin-proteasome system through their use in protacs .

Pharmacokinetics

Analogs of this compound have shown improved pharmacokinetic parameters .

Result of Action

If it’s used in a protac, the result would be the degradation of a specific target protein .

Analyse Biochimique

Cellular Effects

It’s possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It’s possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyclohexylmethyl alcohol. The reaction is usually carried out under basic conditions, using a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The tert-butyl and cyclohexyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This compound has a phenyl group instead of a cyclohexyl group, which can influence its reactivity and applications.

Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate: The presence of an azido group makes this compound useful in click chemistry and bioconjugation reactions.

Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: The bromopyrazol group adds unique reactivity, making it suitable for specific synthetic applications.

Uniqueness

Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The cyclohexyl group imparts steric hindrance, while the hydroxymethyl group offers a site for further functionalization. This makes the compound versatile for various synthetic and research applications.

Activité Biologique

Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate (CAS No. 123855-51-6) is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H31NO3 with a molecular weight of 297.433 g/mol. The compound features a piperidine ring substituted with a hydroxymethyl group and a tert-butyl ester, contributing to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H31NO3 |

| Molecular Weight | 297.433 g/mol |

| CAS Number | 123855-51-6 |

| InChI Key | CTEDVGRUGMPBHE-UHFFFAOYSA-N |

| Boiling Point | Not available |

Synthesis Methods

The synthesis of this compound typically involves the reaction of cyclohexyl derivatives with piperidine carboxylic acid derivatives in the presence of coupling agents. For example, one method utilizes di-isopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran as solvent to facilitate the formation of the desired piperidine derivative .

This compound exhibits various biological activities that can be attributed to its structural features:

- Anticancer Activity : Research indicates that compounds with similar piperidine structures have shown cytotoxic effects against various cancer cell lines. For instance, modifications to the piperidine core have resulted in enhanced activity against T-cell malignancies, with IC50 values reported as low as 19 nM for specific derivatives .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, such as purine nucleoside phosphorylase (PNP), which is crucial in nucleotide metabolism. Inhibitors targeting PNP have therapeutic potential in treating T-cell malignancies and infections caused by pathogens like Mycobacterium tuberculosis.

- Neuroprotective Effects : Some studies suggest that related piperidine derivatives possess neuroprotective properties, potentially through mechanisms involving cholinesterase inhibition and antioxidant activity .

Case Studies

- Study on Anticancer Properties : A study involving a series of piperidine derivatives demonstrated that specific modifications to the structure significantly enhanced cytotoxicity against cancer cell lines such as MDA-MB-231 and OVCAR-3. The most potent derivative exhibited IC50 values ranging from 7.9 to 92 µM across various cancer types .

- PNP Inhibition Study : Another investigation focused on the design and synthesis of PNP inhibitors based on similar structural frameworks revealed that selective inhibitors could achieve high potency against pathogenic PNP while sparing human enzymes, indicating a promising therapeutic index .

Propriétés

IUPAC Name |

tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31NO3/c1-16(2,3)21-15(20)18-11-9-17(13-19,10-12-18)14-7-5-4-6-8-14/h14,19H,4-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWICGADBUTRHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CO)C2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.